molecular formula C4H5ClN2 B1586445 2-Chloro-1-methyl-1H-imidazole CAS No. 253453-91-7

2-Chloro-1-methyl-1H-imidazole

Cat. No.: B1586445
CAS No.: 253453-91-7
M. Wt: 116.55 g/mol
InChI Key: VSCQFRRKWFQPOA-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C4H5ClN2. It is a derivative of imidazole, where a chlorine atom is substituted at the second position and a methyl group at the first position. This compound is known for its applications in pharmaceuticals, drug candidates, ligands for transition metal catalysts, and other molecular functional materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-methyl-1H-imidazole can be achieved through various methods. One common method involves the reaction of 1-methylimidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-methyl-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound to 1-methylimidazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Nucleophilic Substitution: Products include 2-amino-1-methylimidazole, 2-thio-1-methylimidazole, and 2-alkoxy-1-methylimidazole.

    Oxidation: The major product is 2-chloro-1-methylimidazole N-oxide.

    Reduction: The major product is 1-methylimidazole.

Scientific Research Applications

2-Chloro-1-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system and cardiovascular diseases.

    Industry: It is used in the production of functional materials, such as dyes, polymers, and catalysts.

Comparison with Similar Compounds

    1-Methylimidazole: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.

    2-Chloroimidazole: Lacks the methyl group, which can influence its solubility and reactivity.

    2-Methylimidazole: Lacks the chlorine substituent, affecting its chemical behavior in substitution and oxidation reactions.

Uniqueness: 2-Chloro-1-methyl-1H-imidazole is unique due to the presence of both chlorine and methyl substituents, which enhance its reactivity and versatility in various chemical reactions. This dual substitution pattern allows for selective functionalization and makes it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-chloro-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2/c1-7-3-2-6-4(7)5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCQFRRKWFQPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378382
Record name 2-Chloro-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253453-91-7
Record name 2-Chloro-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-1-methyl-1H-imidazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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